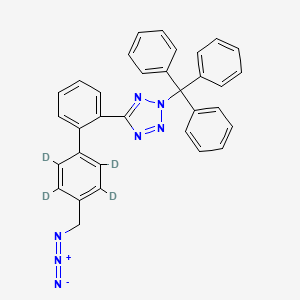

Irbesartan impurity 20-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H25N7 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

5-[2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]phenyl]-2-trityltetrazole |

InChI |

InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2/i20D,21D,22D,23D |

InChI Key |

ZIKZMAFZWVVHPT-OKTYWHLHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Irbesartan Impurity 20-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan Impurity 20-d4 is a deuterium-labeled analog of an irbesartan impurity, specifically identified as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole. Its primary application in pharmaceutical research and development is as an internal standard for the bioanalytical quantification of irbesartan and its related substances. The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise and accurate quantification by mass spectrometry-based methods, without altering the chromatographic behavior significantly. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and general methodologies for its application in analytical settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole |

| Molecular Formula | C₃₃H₂₁D₄N₇ |

| Molecular Weight | Approximately 523.6 g/mol |

| Appearance | White to off-white solid |

| Function | Internal standard for analytical and pharmacokinetic research |

Application in Bioanalytical Methods

This compound is a critical tool in pharmacokinetic and bioequivalence studies, where the accurate determination of drug concentrations in biological matrices is essential. Its use as an internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

General Experimental Workflow for Quantification of Irbesartan using this compound

The following diagram illustrates a typical workflow for the quantification of irbesartan in a biological matrix using this compound as an internal standard.

Caption: A generalized workflow for the quantification of Irbesartan in biological samples.

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis and application of this compound are not publicly available, this section outlines a generalized experimental protocol for the quantification of irbesartan in human plasma using a deuterated internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound solution (as internal standard) of a known concentration.

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides a representative set of LC-MS/MS parameters for the analysis of irbesartan. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

| Parameter | Typical Value |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Irbesartan) | Q1: m/z 429.2 -> Q3: m/z 207.1 |

| MRM Transition (Irbesartan-d4) | Q1: m/z 433.2 -> Q3: m/z 211.1 |

Signaling Pathways

There is no publicly available information to suggest that this compound is involved in any biological signaling pathways. As a deuterated analog used as an internal standard, it is not expected to have pharmacological activity or interact with biological systems in the same manner as the active pharmaceutical ingredient. The primary mechanism of action of irbesartan is the selective blockade of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).

The following diagram illustrates the role of the AT1 receptor in the RAAS pathway, which is the target of irbesartan.

Caption: The role of the AT1 receptor in the RAAS pathway and the mechanism of action of Irbesartan.

Conclusion

This compound is an essential tool for the accurate and precise quantification of irbesartan in various matrices, particularly in the context of pharmaceutical development and clinical research. While detailed proprietary information regarding its synthesis and specific analytical protocols is not widely available, the general principles of its application as an internal standard in LC-MS/MS methods are well-established. This guide provides a foundational understanding for researchers and scientists working with this and similar deuterated standards in the field of drug analysis.

In-Depth Technical Guide: Irbesartan Impurity 20-d4

This technical guide provides a comprehensive overview of Irbesartan impurity 20-d4, a deuterated analog of a known Irbesartan process impurity. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Irbesartan. This document details the chemical structure, analytical data, and relevant experimental workflows.

Chemical Structure and Identification

Irbesartan Impurity 20 is formally identified as 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl)-2-trityl-2H-tetrazole.[1] This impurity is a process-related impurity that can arise during the synthesis of Irbesartan, particularly in processes involving trityl protection of the tetrazole ring.

The deuterated analog, this compound, has the IUPAC name 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole.[2] The four deuterium atoms are located on the phenyl ring that is directly attached to the tetrazole group. This stable isotope-labeled compound is primarily used as an internal standard for the accurate quantification of Irbesartan and its impurities in analytical studies, such as those employing mass spectrometry.[2]

Chemical Structure of this compound:

Caption: The chemical structure of this compound, with the four deuterium atoms highlighted on the biphenyl ring.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IUPAC Name | 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole | [2] |

| CAS Number | Not available for the deuterated analog. (143618-44-4 for the non-deuterated form) | [1] |

| Molecular Formula | C₃₃H₂₁D₄N₇ | |

| Molecular Weight | 523.62 g/mol |

Note: Detailed analytical data such as NMR chemical shifts and mass spectrometry fragmentation patterns are typically provided in the Certificate of Analysis from the supplier of the reference standard. This data is not consistently available in public literature.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are proprietary to the manufacturers of analytical standards. However, a general understanding of its formation and analysis can be derived from the literature on Irbesartan synthesis and impurity characterization. The following are representative protocols.

General Synthesis of Tritylated Sartan Intermediates

The formation of Irbesartan Impurity 20 is related to the synthesis of Irbesartan, which often involves the coupling of a protected tetrazole-biphenyl moiety with the appropriate side chain. The azide functionality can be introduced from starting materials or through side reactions.

Representative Reaction:

-

Trityl Protection: The tetrazole ring of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole is protected with a trityl group using trityl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Azide Formation: The bromo-methyl group can be converted to an azidomethyl group via reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction would lead to the formation of Irbesartan Impurity 20.

Analytical Method for Impurity Profiling

A common approach for the detection and quantification of Irbesartan impurities is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

LC-MS/MS Method:

-

Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 4.6 mm × 150 mm, 3.5 μm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water, pH adjusted to 3.5 with ammonia) and an organic solvent (e.g., acetonitrile).

-

Detection: Mass spectrometry with an electrospray ionization (ESI) source in positive ion mode is used for detection and identification.

-

Internal Standard: this compound would be used as an internal standard. A known concentration is spiked into the sample to be analyzed.

-

Quantification: The ratio of the peak area of the analyte (Irbesartan or its impurities) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte.

Diagrams

Logical Relationship of Irbesartan and Impurity 20

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Irbesartan, and Impurity 20 as a process-related impurity.

Caption: Relationship between Irbesartan synthesis and the formation of Impurity 20.

Experimental Workflow for Impurity Quantification

This diagram outlines a typical workflow for the quantification of an Irbesartan impurity using an internal standard like this compound.

Caption: Workflow for impurity quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis of Irbesartan Impurity 20-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for Irbesartan impurity 20-d4, a deuterated analog of a known Irbesartan impurity. The synthesis leverages a strategic introduction of a deuterated phenyl ring via a Suzuki coupling reaction, followed by a series of transformations to construct the final molecule. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols derived from analogous reactions, and quantitative data where available.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-2-trityl-2H-tetrazole, is conceptualized in a multi-step process. The core of the strategy involves the initial formation of a deuterated biphenyl backbone, followed by the elaboration of the functional groups present in the final impurity.

The key steps are:

-

Synthesis of a Deuterated Biphenyl Precursor: A palladium-catalyzed Suzuki coupling reaction is employed to create the central biphenyl structure with one of the phenyl rings perdeuterated.

-

Formation of the Tetrazole Ring: The cyano group on the biphenyl precursor is converted into a tetrazole ring.

-

Protection of the Tetrazole Ring: The tetrazole ring is protected with a trityl group to prevent side reactions in subsequent steps.

-

Functionalization of the Methyl Group: The methyl group on the deuterated biphenyl ring is brominated.

-

Formation of the Azide Group: The bromo group is displaced with an azide moiety to yield the final this compound.

Experimental Protocols

The following experimental protocols are based on established chemical transformations and analogous procedures found in the scientific literature.

Step 1: Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (3)

This step involves the Suzuki coupling of a deuterated aryl boronic acid with a non-deuterated aryl halide.

-

Reactants:

-

Illustrative Protocol (adapted from general Suzuki coupling procedures):

-

To a degassed solution of 2-bromo-4'-methylbiphenyl (1.0 eq) and phenyl-d5-boronic acid (1.2 eq) in a mixture of toluene (10 volumes) and 2M aqueous potassium carbonate (5 volumes), add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-[1,1'-biphenyl]-2-carbonitrile-d4.

-

Step 2: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (4)

-

Reactants:

-

4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (3)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

-

Protocol:

-

In a round-bottom flask, dissolve 4-methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (1.0 eq) in DMF (10 volumes).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the mixture to 120-130 °C and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole.

-

Step 3: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (5)

-

Reactants:

-

5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (4)

-

Trityl chloride (TrCl)

-

Base (e.g., Triethylamine - TEA)

-

Solvent (e.g., Dichloromethane - DCM)

-

-

Protocol:

-

Suspend 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (1.0 eq) in DCM (15 volumes).

-

Add triethylamine (1.2 eq) and stir for 15 minutes.

-

Add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole.

-

Step 4: Synthesis of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (6)

-

Reactants:

-

5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (5)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN or Benzoyl peroxide)

-

Solvent (e.g., Carbon tetrachloride - CCl₄ or Cyclohexane)

-

-

Protocol:

-

Dissolve 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (1.0 eq) in CCl₄ (20 volumes).

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole, which can be used in the next step without further purification or purified by crystallization.

-

Step 5: Synthesis of this compound (7)

-

Reactants:

-

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (6)

-

Sodium azide (NaN₃)

-

Solvent (e.g., Acetone or DMF)

-

-

Protocol:

-

Dissolve 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (1.0 eq) in acetone (15 volumes).

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer and concentrate to obtain this compound. The product can be further purified by column chromatography if necessary.

-

Data Presentation

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

| Compound Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| 1 | Phenyl-d5-boronic acid | C₆H₂D₅BO₂ | 126.96 | Starting Material |

| 2 | 2-Bromo-4'-methylbiphenyl | C₁₃H₁₁Br | 247.13 | Starting Material |

| 3 | 4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 | C₁₄H₇D₄N | 197.28 | Suzuki Coupling |

| 4 | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole | C₁₄H₈D₄N₄ | 240.30 | Tetrazole Formation |

| 5 | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole | C₃₃H₂₄D₄N₄ | 482.64 | Tritylation |

| 6 | 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole | C₃₃H₂₃BrD₄N₄ | 561.54 | Bromination |

| 7 | This compound | C₃₃H₂₃D₄N₇ | 523.64 | Azide Formation |

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Synthesis Pathway of this compound.

This in-depth guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for their own experimental work, adapting the protocols as necessary based on available laboratory resources and safety considerations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Irbesartan and the Role of Deuterated Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and diabetic nephropathy.[1][2][3] Its therapeutic efficacy is derived from its ability to block the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[4] This technical guide provides an in-depth exploration of the core mechanism of action of Irbesartan. Furthermore, it addresses the nature and role of specific impurities, such as "Irbesartan impurity 20-d4," a deuterated form of a known impurity. While specific pharmacological data for "this compound" is not publicly available, this guide will elucidate the significance of deuteration in pharmaceutical analysis and the potential pharmacological implications based on the well-established structure-activity relationships of angiotensin II receptor blockers (ARBs).

Core Mechanism of Action of Irbesartan

Irbesartan exerts its pharmacological effects by selectively and insurmountably blocking the angiotensin II type 1 (AT1) receptor.[][6][7] Angiotensin II is the primary vasoactive component of the RAAS and mediates its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[1][8]

The binding of angiotensin II to AT1 receptors triggers a cascade of physiological responses that lead to an increase in blood pressure, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, leading to increased systemic vascular resistance.[8][9][10]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which in turn promotes sodium and water retention by the kidneys.[8][9][10]

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals.

-

Cellular Growth and Proliferation: Stimulation of growth-promoting signaling pathways in vascular and cardiac cells.

Irbesartan acts as a non-competitive antagonist at the AT1 receptor.[][11] This means that it binds to the receptor with high affinity and dissociates slowly, effectively preventing angiotensin II from binding and eliciting its pressor effects, regardless of the concentration of angiotensin II.[12] This insurmountable antagonism contributes to its long-lasting antihypertensive effect, allowing for once-daily dosing.[][6] By blocking the AT1 receptor, Irbesartan leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water reabsorption, all of which contribute to the lowering of blood pressure.[1][][8]

Irbesartan demonstrates high selectivity for the AT1 receptor over the AT2 receptor, with a binding affinity that is approximately 8500 times greater for AT1.[1][] The AT2 receptor is involved in counter-regulatory effects, such as vasodilation and anti-proliferative actions, and its unopposed stimulation when AT1 is blocked by Irbesartan may contribute to the beneficial effects of the drug.

Pharmacokinetics of Irbesartan

A summary of the key pharmacokinetic parameters of Irbesartan is presented in the table below.

| Parameter | Value | Reference |

| Bioavailability | 60-80% | [1][6] |

| Time to Peak Plasma Concentration (Tmax) | 1.5-2 hours | [1][8] |

| Protein Binding | ~96% | [11] |

| Metabolism | Oxidation and glucuronide conjugation (primarily via CYP2C9) | [][8][11] |

| Elimination Half-life | 11-15 hours | [11] |

| Excretion | Biliary and renal routes | [6] |

Irbesartan is orally active and does not require biotransformation into an active metabolite to exert its therapeutic effect.[6][13]

Signaling Pathway of Irbesartan's Action

The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by Irbesartan.

Irbesartan Impurities and the Role of Deuteration

Pharmaceutical manufacturing processes can result in the formation of impurities, which include process-related compounds, degradation products, and structurally related analogues.[14] Regulatory bodies like the FDA and European Pharmacopoeia provide stringent guidelines for the identification, qualification, and control of these impurities to ensure the safety and efficacy of the final drug product.[14] Common impurities of Irbesartan that have been identified include Irbesartan Lactam Impurity and Irbesartan Cyano Impurity.[3][14][15] In recent years, there have also been recalls of some ARBs, including Irbesartan, due to the presence of nitrosamine impurities, such as N-nitrosoirbesartan, which are potential carcinogens.[16][17]

"this compound" is the deuterated form of a specific Irbesartan impurity.[18] Deuterium is a stable, non-radioactive isotope of hydrogen. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms.

Deuterated compounds like "this compound" are most commonly synthesized for use as internal standards in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). The key properties of deuterated standards that make them invaluable for this purpose are:

-

Chemical Equivalence: They behave almost identically to their non-deuterated counterparts during sample preparation and chromatographic separation.

-

Mass Difference: The increased mass due to the deuterium atoms allows them to be distinguished from the non-deuterated analyte by the mass spectrometer.

This allows for precise and accurate quantification of the target compound (in this case, the non-deuterated "Irbesartan impurity 20") in a sample.

The following diagram illustrates a typical experimental workflow for the quantification of a drug impurity using a deuterated internal standard.

Potential Mechanism of Action of an Irbesartan Impurity

While there is no specific pharmacological data for "this compound," we can hypothesize its potential mechanism of action based on the structure-activity relationships of ARBs. The pharmacological activity of any Irbesartan-related impurity would depend on how its structure differs from the parent compound and whether these changes affect its ability to bind to the AT1 receptor.

Key structural features of Irbesartan essential for its antagonist activity include:

-

Biphenyl-tetrazole moiety: This group mimics the C-terminal tyrosine of angiotensin II and is crucial for binding to the AT1 receptor.

-

Butyl-spiro-cyclopentane group: This lipophilic group contributes to the high binding affinity and insurmountable antagonism.

If "Irbesartan impurity 20" retains these key structural features, it could potentially act as an AT1 receptor antagonist, similar to Irbesartan. The potency of its action would depend on the specific structural modification. If the modification significantly alters the conformation or electronic properties of the molecule, it could lead to reduced binding affinity or even a complete loss of activity.

The deuteration in "this compound" is unlikely to significantly alter its mechanism of action (i.e., its interaction with the AT1 receptor). However, deuteration can sometimes influence the pharmacokinetics of a molecule, a phenomenon known as the "kinetic isotope effect." By replacing hydrogen with deuterium at a site of metabolic oxidation, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism. This could potentially lead to a longer half-life and increased exposure of the impurity in the body.

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of a compound like "this compound" would typically involve the following:

1. Radioligand Binding Assay to Determine AT1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of the test compound for the AT1 receptor.

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells).

-

Incubate the cell membranes with a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]Irbesartan or [125I]Sar1,Ile8-angiotensin II) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assay to Assess Antagonist Potency

-

Objective: To determine the functional potency (pA2 or IC50) of the test compound in blocking angiotensin II-induced cellular responses.

-

Methodology (e.g., Calcium Mobilization Assay):

-

Culture cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or HEK293 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of angiotensin II.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Generate concentration-response curves and calculate the IC50 for the inhibition of the angiotensin II response.

-

3. In Vivo Blood Pressure Measurement in Animal Models

-

Objective: To evaluate the effect of the test compound on blood pressure in a relevant animal model of hypertension (e.g., spontaneously hypertensive rats, SHR).

-

Methodology:

-

Implant telemetry transmitters in the animals to allow for continuous monitoring of blood pressure and heart rate.

-

Administer the test compound orally or intravenously to the conscious, freely moving animals.

-

Record blood pressure and heart rate for a defined period after dosing.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

-

Irbesartan is a well-established AT1 receptor blocker with a clear mechanism of action and a favorable pharmacokinetic profile. While specific impurities are an inherent part of the drug manufacturing process and are strictly controlled, deuterated versions of these impurities, such as "this compound," serve a critical role as analytical standards for ensuring the quality and safety of the final drug product. Although the pharmacological activity of this specific deuterated impurity has not been publicly documented, its mechanism of action, if any, would be dictated by its structural similarity to the parent Irbesartan molecule. The potential for altered pharmacokinetics due to deuteration underscores the importance of a thorough evaluation of any new chemical entity in the drug development process. The experimental protocols outlined provide a framework for such an investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacology of irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of irbesartan : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 9. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. youtube.com [youtube.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. researchgate.net [researchgate.net]

- 13. Irbesartan: review of pharmacology and comparative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. Irbesartan Impurities | Irbesartan API Impurity Manufacturers [anantlabs.com]

- 16. phillipslaw.com [phillipslaw.com]

- 17. FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan) | FDA [fda.gov]

- 18. This compound - Immunomart [immunomart.org]

Applications of Deuterium-Labeled Irbesartan Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any pharmaceutical compound, the identification, quantification, and control of impurities are critical for ensuring drug safety and efficacy. Deuterium-labeled compounds have become indispensable tools in pharmaceutical analysis, offering enhanced accuracy and precision in quantitative assays. This technical guide provides an in-depth overview of the applications of deuterium-labeled irbesartan impurities, with a focus on their use as internal standards in analytical methods, their role in metabolic studies, and the experimental protocols for their synthesis and use.

Core Applications

The primary application of deuterium-labeled irbesartan impurities is as internal standards (IS) in sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of their corresponding unlabeled impurities in bulk drug substances and pharmaceutical formulations. The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention time, and matrix effects, leading to highly reliable and accurate results.

One such commercially available standard is Irbesartan Impurity 20-d4.[1] Its IUPAC name is 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole.[1]

Beyond their role as internal standards, deuterium-labeled irbesartan impurities have potential applications in:

-

Metabolic Fate Studies: Investigating the in vivo and in vitro metabolic pathways of specific irbesartan impurities. By tracing the labeled impurity, researchers can identify its metabolites and understand its biotransformation, which is crucial for assessing the toxicological potential of the impurity.

-

Pharmacokinetic (PK) Studies: Determining the pharmacokinetic profiles of irbesartan impurities. Labeled impurities can be administered to animal models to study their absorption, distribution, metabolism, and excretion (ADME) characteristics, providing valuable data for safety assessments.

-

Forced Degradation Studies: Elucidating the degradation pathways of irbesartan under various stress conditions (e.g., acid, base, oxidation, heat, light).[2][3] Using labeled compounds can aid in the structural confirmation of degradation products.

Data Presentation: Analytical Method Validation

The use of deuterium-labeled internal standards is a key component of robust analytical method validation for the quantification of impurities. While specific validation data for methods employing deuterium-labeled irbesartan impurities as internal standards is not extensively published in the public domain, the following tables represent typical validation parameters and acceptance criteria based on regulatory guidelines and published methods for irbesartan and its related compounds.[4][5]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Irbesartan Impurity A | 1.0 - 100 | ≥ 0.995 |

| Irbesartan Impurity 1 | 0.5 - 50 | ≥ 0.995 |

| Irbesartan Impurity 2 | 0.5 - 50 | ≥ 0.995 |

| Irbesartan Impurity 3 | 1.0 - 100 | ≥ 0.995 |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Irbesartan Impurity A | LQC (3 ng/mL) | ≤ 15% | ≤ 15% | 85-115% |

| MQC (50 ng/mL) | ≤ 15% | ≤ 15% | 85-115% | |

| HQC (80 ng/mL) | ≤ 15% | ≤ 15% | 85-115% | |

| Irbesartan Impurity 1 | LQC (1.5 ng/mL) | ≤ 15% | ≤ 15% | 85-115% |

| MQC (25 ng/mL) | ≤ 15% | ≤ 15% | 85-115% | |

| HQC (40 ng/mL) | ≤ 15% | ≤ 15% | 85-115% |

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Limit of Quantification (LOQ)

| Analyte | LOQ (ng/mL) |

| Irbesartan Impurity A | 1.0 |

| Irbesartan Impurity 1 | 0.5 |

| Irbesartan Impurity 2 | 0.5 |

| Irbesartan Impurity 3 | 1.0 |

Experimental Protocols

Synthesis of Deuterium-Labeled Irbesartan Impurities

The synthesis of deuterium-labeled irbesartan impurities typically involves the use of deuterated starting materials or reagents in the synthetic route that leads to the formation of the impurity. A common strategy is to introduce deuterium at positions that are metabolically stable and do not undergo hydrogen-deuterium exchange under physiological or analytical conditions.

Example Synthetic Approach (Hypothetical for a Deuterated Impurity):

A potential route for the synthesis of a deuterium-labeled version of the irbesartan intermediate, 2-n-butyl-1,3-diazaspiro[6][6]non-1-en-4-one, could involve the use of deuterated n-butylamine.

-

Step 1: Preparation of Deuterated n-Butylamine: Commercially available deuterated precursors would be used to synthesize n-butylamine-d9.

-

Step 2: Condensation Reaction: The deuterated n-butylamine-d9 would then be reacted with a suitable precursor, such as 1-aminocyclopentanecarbonitrile, under conditions that promote the formation of the diazaspiro intermediate.

-

Step 3: Purification: The resulting deuterium-labeled 2-n-butyl-1,3-diazaspiro[6][6]non-1-en-4-one-d9 would be purified using techniques such as column chromatography or recrystallization to achieve the desired purity for use as an internal standard.

LC-MS/MS Method for Quantification of an Irbesartan Impurity

This protocol outlines a general procedure for the quantification of an irbesartan impurity in a drug substance using a deuterium-labeled version of the impurity as an internal standard.

a. Sample Preparation:

-

Standard and Quality Control (QC) Sample Preparation:

-

Prepare a stock solution of the unlabeled irbesartan impurity and the deuterium-labeled internal standard (IS) in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the impurity stock solution to prepare calibration standards at various concentration levels.

-

Prepare QC samples at low, medium, and high concentrations by spiking the impurity stock solution into a blank matrix (e.g., a solution of the drug substance known to be free of the impurity).

-

Add a fixed concentration of the deuterium-labeled IS to all calibration standards and QC samples.

-

-

Test Sample Preparation:

-

Accurately weigh a known amount of the irbesartan drug substance and dissolve it in a suitable solvent to achieve a final concentration within the validated range of the assay.

-

Add the same fixed concentration of the deuterium-labeled IS to the test sample solution.

-

b. Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of irbesartan and its impurities.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical nature of the impurity.

-

MRM Transitions:

-

Monitor at least one specific precursor-to-product ion transition for the unlabeled impurity (analyte).

-

Monitor at least one specific precursor-to-product ion transition for the deuterium-labeled impurity (IS).

-

c. Data Analysis:

-

Integrate the peak areas of the analyte and the IS for each sample.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of the impurity in the test samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Presumed metabolic pathway of irbesartan in humans.

Caption: Simplified Angiotensin II signaling pathway and the mechanism of action of irbesartan.

Experimental and Logical Workflows

Caption: General workflow for forced degradation studies of irbesartan.

Caption: Workflow for quantitative analysis of an irbesartan impurity using a deuterium-labeled internal standard.

Conclusion

Deuterium-labeled irbesartan impurities are invaluable tools for the pharmaceutical industry, enabling the development and validation of highly accurate and precise analytical methods for impurity quantification. Their use as internal standards in LC-MS/MS assays is a cornerstone of ensuring the quality and safety of irbesartan drug products. Furthermore, the potential application of these labeled compounds in metabolic and pharmacokinetic studies of impurities provides a deeper understanding of their biological fate, which is essential for comprehensive risk assessment. As regulatory expectations for impurity control continue to evolve, the demand for and application of stable isotope-labeled impurities in drug development and quality control are expected to grow.

References

- 1. jocpr.com [jocpr.com]

- 2. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Role of Deuterated Impurities in Pharmaceutical Development: A Technical Guide Focused on Irbesartan Impurity 20-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of deuterated impurities, specifically Irbesartan impurity 20-d4, within the drug development lifecycle. While often viewed as unwanted byproducts, isotopically labeled impurities, when synthesized and controlled, serve as critical tools in modern pharmaceutical analysis. This document will elucidate the function of such compounds, detail relevant experimental protocols, and provide a framework for their application in ensuring the safety and efficacy of therapeutic agents like Irbesartan.

Introduction: The Significance of Impurities and the Advent of Deuterated Standards

In pharmaceutical manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and are not the intended drug substance itself. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, quantification, and control of impurities in new drug substances and products.[1][2][3][4][5] The presence of unknown or uncontrolled impurities can pose significant risks to patient safety and impact the stability and efficacy of the final drug product.

Traditionally, the focus on impurities has been their removal and control. However, the intentional synthesis of specific, isotopically labeled impurities, such as deuterated compounds, has become a cornerstone of modern analytical chemistry in drug development. Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the molecule, but provides a distinct mass signature detectable by mass spectrometry.

This compound , a deuterium-labeled version of an Irbesartan-related impurity, serves as a prime example of such a tool. Its primary role is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

The Core Function of this compound: An Internal Standard for Bioanalysis

The fundamental purpose of an internal standard is to improve the accuracy and precision of quantitative analyses by correcting for variability during the experimental process.[7][8][9][10] Deuterated compounds like this compound are considered the "gold standard" for internal standards in LC-MS/MS for several key reasons:

-

Similar Physicochemical Properties: Being chemically almost identical to the analyte of interest (the actual impurity or the API itself), the deuterated standard exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.

-

Co-elution with the Analyte: The deuterated standard will elute from the liquid chromatography column at virtually the same time as the non-labeled analyte.

-

Mass Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.

-

Compensation for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the internal standard is affected by these "matrix effects" in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.

By adding a known concentration of this compound to all samples, including calibration standards and unknown study samples, analysts can normalize the response of the target analyte. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, thus mitigating errors from sample preparation inconsistencies and instrument fluctuations.

Quantitative Data in Bioanalytical Method Validation

The use of a deuterated internal standard like this compound is integral to the validation of bioanalytical methods as per regulatory guidelines. A typical LC-MS/MS method for the quantification of an analyte in a biological matrix would be validated for several key parameters. The table below summarizes these parameters and provides representative acceptance criteria.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |

Experimental Protocols

General Bioanalytical Method Using a Deuterated Internal Standard

This section outlines a typical experimental protocol for the quantification of a drug or its impurity in human plasma using LC-MS/MS with a deuterated internal standard.

Objective: To determine the concentration of an analyte (e.g., an Irbesartan impurity) in human plasma.

Materials:

-

Human plasma (with anticoagulant)

-

Analyte reference standard

-

Deuterated internal standard (e.g., this compound)

-

HPLC-grade water, methanol, acetonitrile, and formic acid

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

-

Calibrated pipettes and other standard laboratory equipment

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).

-

Perform serial dilutions of the analyte stock solution to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate analyte working solutions to create a series of calibration standards covering the desired concentration range.

-

Spike blank human plasma with analyte working solutions to prepare QC samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation - a common technique):

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each sample.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile (protein precipitating agent).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: e.g., 0.5 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor a specific precursor ion to product ion transition for the analyte and a separate one for the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Pathways

Experimental Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the general workflow for analyzing biological samples using a deuterated internal standard.

Signaling Pathway of Irbesartan

Irbesartan is an angiotensin II receptor blocker (ARB). It exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II. The following diagram illustrates this signaling pathway.

Conclusion

This compound, and deuterated impurities in general, represent a sophisticated and indispensable tool in modern drug development. Far from being mere contaminants, these stable isotope-labeled compounds are purposefully synthesized to serve as high-fidelity internal standards in demanding bioanalytical applications. Their use significantly enhances the reliability, accuracy, and precision of methods used to quantify drugs and their metabolites in biological systems. This, in turn, is crucial for pharmacokinetic studies, toxicokinetic assessments, and ultimately, for ensuring the safety and efficacy of new medicines. The principles and protocols outlined in this guide provide a foundational understanding for researchers and scientists working at the forefront of pharmaceutical development.

References

- 1. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. FDA Guidance for Industry: ANDAs: Impurities in Drug Products - ECA Academy [gmp-compliance.org]

- 5. fda.gov [fda.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Irbesartan Impurity 20-d4 as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is a potent, orally active angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension and diabetic nephropathy.[1] In the realm of pharmaceutical research and development, the use of isotopically labeled compounds and chemical probes is crucial for elucidating drug-target interactions, understanding mechanisms of action, and conducting pharmacokinetic studies. Irbesartan impurity 20-d4 is a deuterium-labeled analog of an irbesartan impurity, specifically designed to serve as a versatile tool in chemical biology and drug discovery.[2][3] This molecule incorporates an azide functional group, rendering it a valuable reagent for "click chemistry," a suite of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks.[2][4][5]

This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its application as a click chemistry reagent for researchers in pharmacology and drug development.

Data Presentation: Physicochemical Properties

A summary of the known quantitative data for Irbesartan and its deuterated azide-functionalized impurity is presented below. It is important to note that specific data such as purity and isotopic enrichment for this compound should be confirmed with a certificate of analysis from the supplier.

| Property | Irbesartan | This compound | References |

| Molecular Formula | C₂₅H₂₈N₆O | C₃₃H₂₁D₄N₇ | [3][6] |

| Molecular Weight | 428.5 g/mol | 523.62 g/mol | [3][6] |

| Synonyms | 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole | [6][7] |

| pKa | 4.12 and 7.40 | Not available | |

| Solubility | Poorly soluble in water | 10 mM in DMSO | [3] |

| Oral Bioavailability | 60-80% | Not applicable | [8] |

| Plasma Protein Binding | 90% | Not applicable | [8] |

| Isotopic Enrichment | Not applicable | Not specified; should be determined by HR-MS and NMR. | [9] |

| Purity | Varies by grade | Not specified; should be confirmed by analysis. |

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan exerts its therapeutic effect by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The following diagram illustrates the RAAS and the point of intervention for Irbesartan.

Caption: The Renin-Angiotensin-Aldosterone System and Irbesartan's mechanism of action.

Experimental Protocols

This compound, with its azide group, is amenable to two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a typical bioconjugation experiment where a target molecule containing an alkyne group is labeled with this compound.

Materials:

-

Alkyne-modified target molecule (e.g., a protein, peptide, or small molecule)

-

This compound (from a stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

-

Alkyne-modified target molecule in reaction buffer.

-

This compound (typically a 2- to 10-fold molar excess over the alkyne).

-

-

In a separate tube, premix the copper catalyst and ligand. For example, mix 1 part CuSO₄ stock solution with 5 parts THPTA stock solution. Let it stand for a few minutes.

-

Add the premixed copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

The reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein targets).

-

Purify the resulting triazole conjugate using an appropriate method for the target molecule (e.g., size-exclusion chromatography, dialysis, or HPLC).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for experiments in living cells. This protocol describes the labeling of a target molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Strained alkyne-modified target molecule (e.g., a cell surface glycoprotein labeled with a DBCO-containing sugar)

-

This compound (from a stock solution in DMSO)

-

Reaction buffer or cell culture medium

Procedure:

-

Prepare a solution of the strained alkyne-modified target molecule in the appropriate buffer or medium.

-

Add this compound to the solution. The concentration will depend on the specific application and should be optimized.

-

Incubate the reaction at a suitable temperature (e.g., 37°C for live-cell labeling) for 1-24 hours.

-

The progress of the reaction can be monitored by appropriate analytical techniques.

-

For cellular experiments, cells can be washed to remove excess reagent before analysis (e.g., by fluorescence microscopy or flow cytometry if a fluorescent reporter is subsequently attached to the irbesartan moiety).

Application: Cellular Target Engagement Assay Workflow

A key application of a clickable and deuterated compound like this compound is in target engagement studies. These assays confirm that a drug binds to its intended target within a complex biological system like a living cell. The deuterated phenyl ring can serve as a stable isotope label for mass spectrometry-based quantification.

The following diagram outlines a typical workflow for a cellular target engagement assay using this compound.

Caption: Workflow for a cellular target engagement assay using click chemistry.

Conclusion

This compound is a valuable chemical tool for researchers in pharmacology and drug development. Its dual features of being a click chemistry reagent and containing a stable isotope label open up a wide range of applications, from bioconjugation and activity-based protein profiling to quantitative target engagement and pharmacokinetic studies. The experimental protocols and workflows provided in this guide offer a starting point for the innovative use of this compound in advancing our understanding of AT1 receptor biology and in the development of new therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. This compound - Immunomart [immunomart.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocols | BroadPharm [broadpharm.com]

- 6. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole-D4 [lgcstandards.com]

- 8. scispace.com [scispace.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Isotopic Labeling of Irbesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of irbesartan, a potent angiotensin II receptor antagonist. This document details the applications of isotopically labeled irbesartan in metabolic studies and its critical role as an internal standard in bioanalytical assays. It also outlines the methodologies for its analysis and provides an inferred approach to its synthesis.

Introduction to Irbesartan and Isotopic Labeling

Irbesartan is a widely prescribed antihypertensive agent that selectively blocks the angiotensin II AT1 receptor, a key component in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is an indispensable tool in pharmaceutical research and development. Stable isotopes like deuterium (²H or D) and carbon-13 (¹³C), or radioactive isotopes such as carbon-14 (¹⁴C), are commonly used.

The primary applications of isotopically labeled irbesartan include:

-

Pharmacokinetic and Metabolism Studies: Radiolabeled compounds like [¹⁴C]irbesartan are used to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo.

-

Quantitative Bioanalysis: Stable isotope-labeled irbesartan (e.g., irbesartan-d₄ or irbesartan-¹³C₆) serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays. The co-eluting labeled IS compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification of the unlabeled drug in biological matrices.

Applications of Isotopically Labeled Irbesartan

Metabolism Studies with [¹⁴C]Irbesartan

Studies utilizing [¹⁴C]irbesartan administered orally or intravenously have been instrumental in elucidating its metabolic fate in humans. Following administration, the majority of the circulating plasma radioactivity is attributed to the unchanged parent drug. The primary metabolite is an inactive glucuronide conjugate. Other oxidative metabolites are formed but do not contribute significantly to the pharmacological activity. The excretion of irbesartan and its metabolites occurs through both biliary and renal pathways.

Bioanalytical Quantification using Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using LC-MS/MS. The near-identical physicochemical properties of the labeled and unlabeled analyte ensure they behave similarly during extraction, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer.

Table 1: Commercially Available Isotopically Labeled Irbesartan Standards

| Compound Name | Isotopic Label | Isotopic Enrichment |

| Irbesartan-d₄ | Deuterium | Not specified |

| Irbesartan-¹³C₆ | Carbon-13 | Not specified |

| [¹³C₅]-Irbesartan | Carbon-13 | Min. 99% ¹³C |

| [¹³C₆]-Irbesartan | Carbon-13 | Not specified |

| [²H₄]-Irbesartan | Deuterium | Not specified |

| [²H₉]-Irbesartan | Deuterium | Not specified |

Data sourced from commercially available standards. Isotopic enrichment is often specified in the certificate of analysis provided by the supplier.

Experimental Protocols

Inferred Synthesis of Isotopically Labeled Irbesartan

One common synthesis of irbesartan involves the reaction of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with a substituted 4'-bromomethylbiphenyl derivative, followed by the formation of the tetrazole ring.

Potential Labeling Strategies:

-

Deuterium Labeling (e.g., Irbesartan-d₄): Deuterium atoms can be introduced on the butyl chain of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This could be achieved by using a deuterated starting material, such as a deuterated valeroyl chloride, in the synthesis of the spiro compound.

-

Carbon-13 Labeling (e.g., Irbesartan-¹³C₆): For labeling the biphenyl core, a ¹³C₆-labeled biphenyl derivative would be required as a starting material. The synthesis would then proceed through the established routes for unlabeled irbesartan.

Bioanalytical Method for Irbesartan Quantification in Human Plasma

The following is a representative LC-MS/MS method for the quantification of irbesartan in human plasma using an isotopically labeled internal standard.

3.2.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL of Irbesartan-d₄ in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

Table 2: Example LC-MS/MS Parameters for Irbesartan Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Irbesartan | m/z 429.2 → 207.1 |

| Irbesartan-d₄ (IS) | m/z 433.2 → 207.1 |

| Dwell Time | 100 ms |

Note: These parameters are illustrative and require optimization for specific instrumentation and laboratory conditions.

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention by irbesartan.

Caption: The Renin-Angiotensin System and Irbesartan's Mechanism of Action.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical study using an isotopically labeled internal standard.

Caption: Bioanalytical Workflow for Drug Quantification.

The Discovery and History of Irbesartan Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and History of Irbesartan

Irbesartan was developed as part of a class of drugs known as angiotensin II receptor blockers (ARBs) or "sartans". The development of these drugs was a major advancement in the management of cardiovascular diseases. Irbesartan's mechanism of action involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively binding to the AT1 angiotensin II receptor.

Core Impurities in Irbesartan

The impurities in irbesartan can be broadly categorized into three groups: process-related impurities, degradation products, and the more recently highlighted genotoxic impurities, such as nitrosamines and azido compounds.

Process-Related Impurities

These impurities are by-products formed during the synthesis of the irbesartan API. Their presence and levels are highly dependent on the synthetic route employed.

-

Irbesartan Related Compound A (1-(pentanoylamino)cyclopentane-1-carboxylic acid [(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]amide): This is a key process-related impurity that is also listed in the United States Pharmacopeia (USP).[2][3][4]

-

2-n-butyl-1,3-diazaspiro[5][5]non-1-ene-4-one: A starting material in some synthetic routes, its presence as an impurity indicates an incomplete reaction.[6]

-

2-Cyano-4'-bromomethyl biphenyl: Another crucial intermediate in irbesartan synthesis.[6]

-

Trityl Irbesartan: In synthetic routes that use a trityl protecting group for the tetrazole ring, incomplete deprotection can lead to this impurity.[7]

Degradation Products

These impurities are formed due to the degradation of the irbesartan molecule under various stress conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents. Forced degradation studies are essential to identify these potential impurities. Studies have shown that irbesartan degrades under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.[1][8][9][10]

-

(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine: A known degradation product formed under stress conditions.[1]

-

Hydroxymethyl derivative of Irbesartan: This degradant has been observed in film-coated tablets, with its formation attributed to the presence of formaldehyde as an impurity in excipients like PEG.[11]

Genotoxic Impurities

These are impurities that have the potential to cause genetic mutations and are of significant concern due to their carcinogenic potential, even at very low levels.

-

Nitrosamine Impurities (NDMA, NDEA, etc.): The discovery of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in valsartan in 2018 triggered a global investigation into the presence of these probable human carcinogens in all sartan-class drugs, including irbesartan.[12][13] The formation of nitrosamines is often linked to specific reagents and solvents used in the synthesis of the tetrazole ring, particularly the use of sodium nitrite in the presence of secondary or tertiary amines.[12] Regulatory bodies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceuticals.

-

Azido Impurities: The synthesis of the tetrazole ring in irbesartan often involves the use of azides, which can lead to the formation of potentially mutagenic azido impurities.

Data Presentation: Impurity Limits

The control of impurities is a critical aspect of ensuring the quality and safety of irbesartan. Pharmacopeias such as the USP and the European Pharmacopoeia (Ph. Eur.) have established limits for known and unknown impurities.

| Impurity Name | Pharmacopeia | Specification |

| Irbesartan Related Compound A | USP | Not more than 0.2%[2][14] |

| Any Other Individual Impurity | USP | Not more than 0.1%[2] |

| Total Impurities | USP | Not more than 0.5%[2][14] |

| N-Nitrosodimethylamine (NDMA) | FDA (interim) | Acceptable Intake (AI): 96 ng/day |

| N-Nitrosodiethylamine (NDEA) | FDA (interim) | Acceptable Intake (AI): 26.5 ng/day |

Experimental Protocols

The detection and quantification of irbesartan impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique. For highly potent genotoxic impurities like nitrosamines, more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.

Protocol 1: HPLC Method for Related Compounds (USP)

-

Mobile Phase: A mixture of a buffer solution (pH 3.2) and acetonitrile (60:40).

-

Column: L1 packing (C18), 4.6-mm × 25-cm.

-

Detector: UV at 244 nm.

-

System Suitability: The resolution between irbesartan and irbesartan related compound A should be not less than 2.0.[2][14]

Protocol 2: LC-MS/MS for Nitrosamine Impurities

-

Sample Preparation: Dissolution of the drug substance in a suitable solvent, followed by centrifugation or filtration.

-

Chromatography: Reversed-phase LC with a gradient elution program.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for specific detection and quantification of targeted nitrosamines.

Mandatory Visualization

Signaling Pathway: The Renin-Angiotensin System

Caption: The Renin-Angiotensin System and the mechanism of action of Irbesartan.

Experimental Workflow: Impurity Analysis

Caption: A generalized experimental workflow for the analysis of irbesartan impurities.

Logical Relationship: Formation of Process-Related Impurities

Caption: Logical relationship of the formation of process-related impurities during irbesartan synthesis.

Conclusion

The journey of irbesartan from its discovery to its current widespread use has been marked by continuous efforts to ensure its quality and safety. The identification and control of impurities, from process-related by-products to highly potent genotoxic compounds like nitrosamines, highlight the evolving landscape of pharmaceutical analysis and regulation. A thorough understanding of the synthetic process, potential degradation pathways, and the application of advanced analytical techniques are paramount for drug development professionals to ensure that irbesartan and other life-saving medications meet the highest standards of purity and safety.

References

- 1. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. Irbesartan Related Compound A United States Pharmacopeia (USP) Reference Standard | 748812-53-5 [sigmaaldrich.com]

- 4. [Irbesartan Related Compound A (25 mg) (1-pentanoylamino-cyclopentanecarboxylic acid [2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amide)] - CAS [748812-53-5] [store.usp.org]

- 5. arcbioassay.com [arcbioassay.com]

- 6. DEVELOPMENT & VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF IRBESARTAN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL TABLETS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Nitrosamine Impurity Detection And Quantification In Sartans And Ranitidine [outsourcedpharma.com]

- 14. Irbesartan Tablets [drugfuture.com]

Methodological & Application

Application Note: Quantitative Analysis of Irbesartan in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract